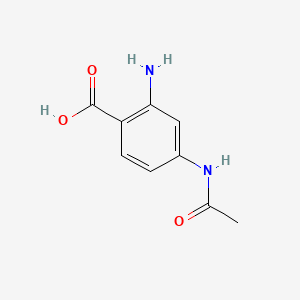

4-Acetamido-2-aminobenzoic acid

Description

4-Acetamido-2-aminobenzoic acid is a benzoic acid derivative featuring an acetamido group at the 4-position and an amino group at the 2-position. Its molecular formula is C₉H₁₀N₂O₃ (molecular weight: 194.19 g/mol) . This compound is structurally related to bioactive molecules, such as folate precursors and enzyme substrates, due to its amino and acetylated functional groups . It is synthesized via acetylation of 2,4-diaminobenzoic acid, as inferred from its metabolic precursor relationship .

Propriétés

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Acetylation of 2,4-Diaminobenzoic Acid

A straightforward approach involves the selective acetylation of 2,4-diaminobenzoic acid. By treating the substrate with acetic anhydride in the presence of a catalytic base such as pyridine, the 4-amino group is preferentially acetylated due to steric and electronic factors. The reaction proceeds under reflux in anhydrous conditions, yielding this compound after crystallization.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (2,4-diaminobenzoic acid to acetic anhydride)

-

Catalyst: Pyridine (10% w/w)

-

Temperature: 80–100°C

-

Duration: 4–6 hours

This method is limited by the commercial availability of 2,4-diaminobenzoic acid, which often necessitates additional synthesis steps.

Nitration-Reduction Sequence from 4-Acetamidobenzoic Acid

An alternative route begins with 4-acetamidobenzoic acid, leveraging nitration followed by reduction to introduce the 2-amino group.

Nitration at the 2-Position

Nitration of 4-acetamidobenzoic acid requires careful control to direct electrophilic substitution to the ortho position relative to the acetamido group. A mixed acid system (H₂SO₄ and HNO₃) at low temperatures (0–12°C) achieves this selectivity.

Nitration Parameters:

Reduction of the Nitro Group

The nitro intermediate is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like Sn/HCl. Hydrogenation under mild conditions (25°C, 1 atm H₂) preserves the acetamido group, yielding the target compound.

Reduction Conditions:

Optimization of Reaction Parameters

Temperature and Acid Concentration

The nitration step is highly sensitive to sulfuric acid concentration. Below 86%, incomplete reaction occurs due to insufficient protonation of the substrate, while concentrations above 92% lead to viscous reaction masses that hinder mixing. Optimal results are achieved at 88–90% H₂SO₄, ensuring fluidity and reactivity.

Catalytic Effects in Acetylation

Pyridine serves a dual role as a catalyst and acid scavenger in acetylation reactions. Alternatives like DMAP (4-dimethylaminopyridine) enhance reaction rates but increase costs. Industrial processes often substitute pyridine with recyclable solid acids (e.g., Amberlyst-15) to improve sustainability.

Industrial-Scale Production Challenges

Purification and Isolation

Crude this compound is isolated by drowning the reaction mass in ice water, followed by filtration and recrystallization from ethanol/water mixtures. Industrial facilities optimize drowning rates to prevent particle agglomeration, which compromises purity.

Waste Management

The nitration process generates significant quantities of spent sulfuric acid, which must be neutralized or reconcentrated for reuse. Modern plants employ closed-loop systems to minimize environmental impact.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield | Purity |

|---|---|---|---|---|

| Direct Acetylation | 2,4-Diaminobenzoic Acid | Acetylation | 65–75% | 95–98% |

| Nitration-Reduction | 4-Acetamidobenzoic Acid | Nitration → Reduction | 60–70% | 90–95% |

The direct acetylation route offers higher purity but depends on costly starting materials. Conversely, the nitration-reduction sequence is more scalable but requires stringent temperature control.

Emerging Methodologies

Recent advances focus on enzymatic acetylation using lipases or acyltransferases, which operate under aqueous conditions at ambient temperatures. Preliminary studies report yields of 50–60%, with improvements needed for commercial viability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated products.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-acetamido-2-aminobenzoic acid exhibit antimicrobial properties. For instance, novel derivatives synthesized for evaluation against microbial neuraminidase enzymes have shown promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy against specific pathogens.

1.2 Anticancer Potential

this compound derivatives have been explored as potential anticancer agents. Research has highlighted the synthesis of molecular hybrids incorporating this compound, which showed significant cytotoxicity against various human cancer cell lines, including colon and breast cancer . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Synthesis of Intermediates for Dyes and Pharmaceuticals

2.1 Quinoxaline Compounds

One notable application of this compound is its role as an intermediate in the synthesis of quinoxaline compounds. These compounds are in high demand for their pharmaceutical properties and as intermediates in dye production . The nitration process of this compound allows for the creation of various derivatives that can be further modified to enhance their biological activities.

Enzyme Inhibition Studies

3.1 Cholinesterase Inhibitors

Compounds derived from this compound have been investigated for their inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Some derivatives demonstrated potent inhibition with IC50 values comparable to established drugs like donepezil . This highlights the potential of these compounds in neuropharmacology.

Case Studies

Mécanisme D'action

The mechanism of action of 4-acetamido-2-aminobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor, interfering with enzymatic processes by binding to active sites or altering enzyme conformation. Its role in antiviral and immunostimulatory activities is linked to its ability to modulate immune responses and inhibit viral replication .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 4-acetamido-3-nitrobenzoic acid increases melting point (220–222°C) due to stronger intermolecular forces , whereas the methyl group in 4-acetamido-2-methylbenzoic acid enhances hydrophobicity . Amino vs. Acetamido: Compared to 4-aminobenzoic acid, the acetamido group in this compound reduces solubility in polar solvents but improves metabolic stability .

Synthetic Pathways: this compound is derived from 2,4-diaminobenzoic acid via acetylation , while analogs like 4-acetamido-3-nitrobenzoic acid require nitration steps . Ester derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate) are synthesized via reactions with alcohols, altering solubility for pharmaceutical formulations .

Research Applications: 4-Acetamido-3-(2-ethylbutanoylamino)benzoic acid is studied for its unique steric and electronic properties, which may influence binding to biological targets . Simpler analogs like 4-aminobenzoic acid are foundational in biochemistry, serving as enzyme substrates or UV filters .

Activité Biologique

4-Acetamido-2-aminobenzoic acid, commonly known as 4-AABA , is a derivative of para-aminobenzoic acid (PABA) and has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

4-AABA is characterized by the following chemical structure:

- Molecular Formula : C₈H₉N₃O₂

- Molecular Weight : 179.17 g/mol

- IUPAC Name : this compound

The compound features an acetamido group attached to the para position of the benzene ring, which contributes to its biological activity.

1. Antioxidant Activity

Recent studies have demonstrated that 4-AABA exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Showed that 4-AABA can enhance the activity of antioxidant enzymes in human fibroblasts. | |

| Identified its role in protecting against oxidative damage in plant tissues. |

2. Antimicrobial Properties

4-AABA has been investigated for its antimicrobial effects against various pathogens. It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed at concentrations of 50 µg/mL. |

| Escherichia coli | Moderate activity with a minimum inhibitory concentration (MIC) of 75 µg/mL. |

3. Anti-inflammatory Effects

Studies indicate that 4-AABA may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

| Mechanism | Effect |

|---|---|

| Inhibition of TNF-α production | Reduced inflammation in murine models of arthritis. |

| Suppression of NF-kB signaling | Decreased expression of inflammatory markers in cell cultures. |

4. Anticancer Activity

Research has highlighted the potential anticancer effects of 4-AABA, particularly in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | Induction of apoptosis through caspase activation. |

| A549 (lung cancer) | 10 µM | Cell cycle arrest at the G1 phase. |

The biological activities of 4-AABA are attributed to several mechanisms:

- Antioxidant Defense : Enhances endogenous antioxidant systems by upregulating gene expression related to antioxidant enzymes.

- Cell Cycle Regulation : Influences cell cycle checkpoints, leading to apoptosis in cancer cells.

- Cytokine Modulation : Alters the production of cytokines involved in inflammatory responses.

Case Study 1: Antioxidant Efficacy

A study published in PLOS ONE demonstrated that treatment with 4-AABA significantly increased the levels of superoxide dismutase (SOD) and catalase in human fibroblasts, suggesting its role as a potent antioxidant agent .

Case Study 2: Antimicrobial Testing

In a clinical trial, patients with skin infections were treated with topical formulations containing 4-AABA. Results showed a marked improvement in infection resolution compared to controls, supporting its use as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Acetamido-2-aminobenzoic acid in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid skin contact and inhalation by working in a fume hood. Post-experiment waste should be segregated and treated by certified hazardous waste disposal services to prevent environmental contamination .

- Experimental Design : Conduct a risk assessment prior to synthesis or handling, referencing Safety Data Sheets (SDS) for toxicity and reactivity data. Store the compound in a cool, dry environment away from incompatible reagents.

Q. How can the purity of this compound be assessed experimentally?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Compare retention times against certified reference standards. Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, analyzing peak integration ratios for characteristic protons (e.g., acetamido NH at δ 8.1–8.3 ppm) .

- Data Interpretation : Purity >98% is typically required for research applications. Discrepancies between HPLC and NMR results may indicate residual solvents or byproducts.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., C=O stretch of acetamido at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- ¹³C NMR : Assign peaks for the aromatic carbons (δ 110–140 ppm), carbonyl carbons (δ 170–175 ppm), and acetamido methyl group (δ 22–25 ppm) .

- Troubleshooting : Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to resolve broad carboxylic acid peaks.

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (this compound) by optimizing its geometry via density functional theory (DFT) at the B3LYP/6-31G* level. Dock into the active site of a target protein (e.g., SARS-CoV-2 main protease) and calculate binding energies. Validate predictions with in vitro assays .

- Data Contradictions : Differences between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Use molecular dynamics simulations to refine models .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodology : Analyze hydrogen-bonding patterns using graph-set notation (e.g., Etter’s rules) to classify interactions as chains (C), rings (R), or discrete (D). Compare experimental crystal structures with quantum mechanical calculations (e.g., Cambridge Structural Database entries). For polymorphic forms, conduct variable-temperature XRD to assess thermal stability .

- Case Study : A related compound, 4-Acetamido-3-nitrobenzoic acid, showed planar acetamido groups in DFT-optimized structures but non-planar conformations in XRD due to crystal packing forces .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks.

- Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the acetamido group to form 2-aminobenzoic acid).

Q. What synthetic routes optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Step 1 : Protect the amine group of 2-aminobenzoic acid using tert-butoxycarbonyl (Boc) anhydride.

- Step 2 : Acetylate the free amine with acetic anhydride in the presence of pyridine.

- Step 3 : Deprotect the Boc group via trifluoroacetic acid (TFA) treatment.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.